molecular formula C15H23NO B2990655 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one CAS No. 2175978-80-8

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2990655
CAS No.: 2175978-80-8
M. Wt: 233.355
InChI Key: MMKSHZNXTRFENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Cyclopropylidene-8-azabicyclo[321]octan-8-yl}-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the formation of the 8-azabicyclo[3.2.1]octane core. This can be achieved through various methods, such as the enantioselective construction of the bicyclic framework. The cyclopropylidene moiety is then introduced through subsequent reactions, often involving cyclopropanation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.

  • Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.

  • Medicine: Its unique structure may be exploited in the design of new therapeutic agents.

  • Industry: The compound's properties make it useful in material science and other industrial applications.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Tropinone derivatives: These compounds share a similar bicyclic structure and are used in various synthetic applications.

  • Cyclopropylidene derivatives: These compounds contain the cyclopropylidene moiety and exhibit similar reactivity patterns.

Uniqueness: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)14(17)16-12-6-7-13(16)9-11(8-12)10-4-5-10/h12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSHZNXTRFENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(=C3CC3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.